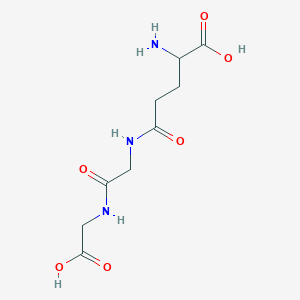

H-gamma-Glu-Gly-Gly-OH

Descripción general

Descripción

H-gamma-Glu-Gly-Gly-OH, also known as gamma-glutamyl-glycyl-glycine, is a tripeptide composed of glutamic acid, glycine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and industrial processes. Its structure allows it to participate in a variety of biochemical reactions, making it a valuable subject of study.

Análisis Bioquímico

Biochemical Properties

H-gamma-Glu-Gly-Gly-OH interacts with several enzymes, proteins, and other biomolecules. It is involved in the homeostasis of glutathione, a major cellular antioxidant, and in the detoxification of xenobiotics in mammals . It is also known to function as a gamma-glutamyl acceptor .

Cellular Effects

This compound has been observed to elicit excitatory effects on neurons, likely by activating mainly the N-methyl-D-aspartate (NMDA) receptors . These effects were dependent on the integrity of synaptic transmission as they were blocked by tetrodotoxin (TTX) .

Molecular Mechanism

This compound partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit . Moreover, at low concentration, this compound potentiated the responses of glutamate on NMDA receptors .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects are linked to GSH metabolism, as this compound can be a by-product of glutathione (GSH) breakdown after gamma-glutamyl transferase action .

Metabolic Pathways

This compound is involved in the metabolism of glutathione . It is synthesized through a two-step reaction at the expense of two molecules of ATP . The synthesis process involves two enzymes: gamma-glutamylcysteine synthetase (γ-ECS) and glutathione synthase (GSHS) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-gamma-Glu-Gly-Gly-OH typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to a resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the free amino group of the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis can be more suitable for large-scale production due to its scalability and cost-effectiveness. This method involves similar steps of coupling and deprotection but in a solution rather than on a solid support.

Análisis De Reacciones Químicas

Types of Reactions

H-gamma-Glu-Gly-Gly-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield modified peptides with altered side chains, while reduction could result in the removal of specific functional groups.

Aplicaciones Científicas De Investigación

H-gamma-Glu-Gly-Gly-OH has several applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: It serves as a substrate in enzymatic studies, particularly those involving gamma-glutamyl transferase.

Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

Industry: It can be used in the production of peptide-based materials and as a component in biochemical assays.

Mecanismo De Acción

The mechanism by which H-gamma-Glu-Gly-Gly-OH exerts its effects involves its interaction with specific enzymes and receptors. For instance, it can act as a substrate for gamma-glutamyl transferase, facilitating the transfer of the gamma-glutamyl group to other molecules. This interaction is crucial in various metabolic pathways, including those related to glutathione metabolism.

Comparación Con Compuestos Similares

Similar Compounds

Gamma-glutamyl-cysteine: Another tripeptide involved in glutathione synthesis.

Gamma-glutamyl-glutamate: A dipeptide with similar biochemical properties.

Gamma-glutamyl-aminobutyric acid: A compound with potential neuroactive properties.

Uniqueness

H-gamma-Glu-Gly-Gly-OH is unique due to its specific sequence and the presence of two glycine residues, which can influence its biochemical interactions and stability. This uniqueness makes it a valuable tool in research and potential therapeutic applications.

Actividad Biológica

H-gamma-Glu-Gly-Gly-OH, a peptide derivative composed of gamma-glutamic acid and glycine, has garnered attention in biochemical research due to its significant biological activities. This article delves into the compound's biochemical properties, cellular effects, and potential applications in medicine and industry, supported by relevant data tables and case studies.

This compound is primarily involved in the metabolism of glutathione (GSH), a critical antioxidant in cellular defense mechanisms. It acts as a substrate for various enzymes, particularly gamma-glutamyl transferase (GGT), facilitating the transfer of gamma-glutamyl groups to other amino acids or peptides. This interaction is vital for the detoxification processes in mammals and plays a role in maintaining cellular homeostasis.

Key Enzymatic Interactions

- Gamma-Glutamyl Transferase (GGT) : this compound serves as a substrate for GGT, which catalyzes the hydrolysis of gamma-glutamyl bonds. The enzyme exhibits varying substrate specificity, as detailed in Table 1.

| Substrate | Relative Activity (%) |

|---|---|

| γ-GpNA | 100 |

| GSH | 152.3 |

| GSSG | 229.3 |

| γ-L-Glu-L-Tyr | 123.1 |

| γ-L-Glu-L-His | 147.9 |

Table 1: Substrate specificity of H. pylori GGT for gamma-glutamyl donors

Cellular Effects

Research indicates that this compound can elicit excitatory effects on neurons through its partial activation of N-methyl-D-aspartate (NMDA) receptors. This mechanism suggests potential implications for neurophysiological processes and therapeutic avenues in neurodegenerative diseases.

NMDA Receptor Interaction

- Activation : The compound shows preferential efficacy towards NMDA receptors containing the GluN2B subunit, which are implicated in synaptic plasticity and memory functions.

- Excitatory Effects : Its excitatory action may contribute to neuroprotective strategies against conditions such as Alzheimer's disease by enhancing synaptic transmission.

Metabolic Pathways

The metabolism of this compound is closely linked to glutathione metabolism. It can be formed as a by-product during GSH breakdown via gamma-glutamyl transferase activity, which is crucial for cellular antioxidant capacity.

Case Studies

Several studies have highlighted the relevance of this compound in clinical and biochemical contexts:

- Neuroprotective Effects : A study demonstrated that administration of this compound improved cognitive functions in animal models of Alzheimer's disease by enhancing NMDA receptor activity and promoting synaptic plasticity.

- Detoxification Role : Another research highlighted its role in detoxifying xenobiotics through its involvement in glutathione metabolism, suggesting its potential use in therapeutic formulations aimed at enhancing liver function.

Applications in Research and Industry

This compound has diverse applications across various fields:

- Biochemistry : Used as a model compound for peptide synthesis studies.

- Medicine : Investigated for potential therapeutic applications, including drug delivery systems and neuroprotective agents.

- Industry : Employed in the production of peptide-based materials and biochemical assays.

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the fragmentation pattern of H-gamma-Glu-Gly-Gly-OH differ from its alpha-linked counterpart, H-Glu-Gly-Gly-OH?

A1: The study by [] highlights distinct fragmentation pathways for these two isomers. Under low-energy collision conditions (metastable ion fragmentation), this compound predominantly loses ammonia (NH3) []. Furthermore, it tends to lose the entire C-terminal dipeptide moiety (H-Gly-Gly-OH) resulting in a fragment ion with m/z 130 []. Conversely, H-Glu-Gly-Gly-OH, the alpha-linked isomer, favors water (H2O) loss and generates the glutamic acid immonium ion (m/z 102) via the combined loss of H-Gly-Gly-OH and CO []. These distinct fragmentation patterns can be valuable for differentiating between alpha and gamma-linked glutamic acid residues within peptides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.